Arzanol
Overview
Description
Arzanol is a naturally occurring prenylated acylphloroglucinol, isolated from the Mediterranean plant Helichrysum italicum (Roth) Don ssp. microphyllum, which belongs to the family Asteraceae . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arzanol involves the condensation of two molecules of 2-methyl-3-buten-2-ol with one molecule of 2,4-dihydroxybenzaldehyde. The steps are as follows:
Formation of Carbocation Intermediate: 2-methyl-3-buten-2-ol is reacted with an acid catalyst to form the corresponding carbocation intermediate.
Dimer Formation: The carbocation intermediate is then attacked by another molecule of 2-methyl-3-buten-2-ol to form a dimer.
Condensation Reaction: The dimer is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst to form this compound.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Arzanol undergoes various chemical reactions, including:
Reduction: It can reduce oxidative stress-induced damage in neuronal cells.
Substitution: this compound can participate in substitution reactions due to its phenolic hydroxyl groups.
Common Reagents and Conditions:
Reduction: Antioxidant assays often involve the use of reducing agents to assess the compound’s efficacy.
Major Products Formed:
Scientific Research Applications
Arzanol has a wide range of scientific research applications:
Mechanism of Action
Arzanol exerts its effects through multiple mechanisms:
Inhibition of Inflammatory Pathways: this compound inhibits the activation of the inflammatory transcription factor NF-κB, reducing the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.
Antioxidant Activity: It scavenges reactive oxygen species and prevents lipid peroxidation, thereby protecting cells from oxidative damage.
Anti-HIV Activity: this compound inhibits HIV replication in T cells by targeting specific viral enzymes.
Comparison with Similar Compounds
Arzanol is unique due to its dual role as an antioxidant and anti-inflammatory agent. Similar compounds include:
Phloroglucinol: Like this compound, phloroglucinol exhibits antioxidant properties but lacks the anti-inflammatory potency of this compound.
This compound stands out due to its ability to modulate multiple pathways, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAPLVBZQQHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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